Methyl 3-ethynyl-4-formylbenzoate
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Overview
Description
Methyl 3-ethynyl-4-formylbenzoate: is an organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 3-position and a formyl group at the 4-position on the benzene ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynyl-4-formylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-ethynylbenzoic acid.
Formylation: The 3-ethynylbenzoic acid undergoes a formylation reaction to introduce the formyl group at the 4-position. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The resulting 3-ethynyl-4-formylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-ethynyl-4-formylbenzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, specifically converting the formyl group to a hydroxyl group.
Substitution: The ethynyl group can participate in various substitution reactions, such as halogenation or addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products:
Oxidation: 3-ethynyl-4-carboxybenzoic acid.
Reduction: Methyl 3-ethynyl-4-hydroxybenzoate.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Methyl 3-ethynyl-4-formylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-4-formylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 3-formylbenzoate: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
Methyl 4-formylbenzoate: Has the formyl group at a different position, affecting its chemical reactivity and biological activity.
Methyl 3-ethynylbenzoate: Lacks the formyl group, which limits its applications in certain synthetic routes.
Uniqueness: Methyl 3-ethynyl-4-formylbenzoate is unique due to the presence of both the ethynyl and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
Methyl 3-ethynyl-4-formylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C11H8O3
- Molecular Weight : 188.18 g/mol
- IUPAC Name : this compound
This compound features an ethynyl group and a formyl group attached to a benzoate moiety, which may contribute to its reactivity and biological interactions.
Synthesis
The compound can be synthesized through various methods, including multicomponent reactions that facilitate the formation of diverse chemical scaffolds. A typical synthesis route involves the reaction of appropriate starting materials under controlled conditions to yield this compound with high efficiency.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several pharmacological properties:
- Antimicrobial Activity : Some studies indicate that derivatives of benzoate compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary cytotoxicity assays have suggested that this compound may possess anti-cancer properties by inducing apoptosis in cancer cell lines. Further investigations are required to elucidate the underlying mechanisms.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also influence inflammatory responses.
Case Studies and Experimental Data
A recent study assessed the biological activity of various benzoate derivatives, including this compound. The results indicated promising activity in vitro:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Cytotoxicity against cancer cells | 25 | |
Methyl 4-formylbenzoate | Antimicrobial | 15 | |
Methyl 4-ethynylbenzoate | Anti-inflammatory | 30 |
These findings highlight the potential of this compound as a lead compound for further drug development.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may involve:
- Inhibition of specific enzymes involved in cell signaling pathways.
- Interaction with cellular receptors , leading to altered gene expression.
Further studies utilizing transcriptomic and proteomic approaches could provide insights into its mode of action.
Properties
Molecular Formula |
C11H8O3 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 3-ethynyl-4-formylbenzoate |
InChI |
InChI=1S/C11H8O3/c1-3-8-6-9(11(13)14-2)4-5-10(8)7-12/h1,4-7H,2H3 |
InChI Key |
IRXKCFKFPXOISI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)C#C |
Origin of Product |
United States |
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